molecular formula C9H12N2O3 B2526474 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1342905-27-4

1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2526474
CAS No.: 1342905-27-4
M. Wt: 196.206
InChI Key: HGQNETGYRZMKIR-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and a carboxylic acid group

Scientific Research Applications

1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid” is not known. It’s important to note that the mechanism of action for a compound depends on its intended use, such as whether it’s designed to be a pharmaceutical drug, a catalyst in a chemical reaction, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with oxan-4-yl-containing reagents under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts to form the desired pyrazole ring structure. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce significant quantities of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(oxan-4-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-1-4-11(10-8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQNETGYRZMKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342905-27-4
Record name 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A vial was charged with ethyl-1H-pyrazole-3-carboxylate (3.74 g, 26.7 mmol), the crude methanesulfonic acid tetrahydro-pyran-4-yl ester (29.4 mmol), Cs2CO3 (17.4 g, 53.4 mmol), and DMF (100 mL). The reaction mixture was heated to 80° C. and stirred overnight. The reaction was then partitioned between CH2Cl2 (250 mL) and water (250 mL), and the organic layer was washed with water (5×250 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product containing 2 regioisomers was purified via flash chromatography on silica gel (95:5-50:50 hexanes:EtOAc) and the later eluting isomer was isolated. This was purified on silica gel a second time (85:15-60:40 hexanes:EtOAc) to give the pure desired product (1.14 g, 19%).
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
29.4 mmol
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
17.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
19%

Synthesis routes and methods II

Procedure details

1-(Tetrahydro-pyran-4-yl)-1H-pyrazole-3-carboxylic acid ethyl ester (1.14 g, 5.09 mmol) was dissolved in a mixture of THF (5.0 mL) and MeOH (5.0 mL). To this was added NaOH (20% aqueous, 5.0 mL). The reaction mixture was stirred overnight and was then diluted with EtOAc and washed with 1 M NaHSO4. The aqueous layer was extracted with EtOAc and the combined organics were dried over Na2SO4, filtered and concentrated under reduced pressure to give the product as a white solid (802 mg, 80%).
Name
1-(Tetrahydro-pyran-4-yl)-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

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